c[CO-(CH2)2-CO-Nle-D-Phe-Arg-Trp-Lys]-NH2
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Overview
Description
The compound C[CO-(CH2)2-CO-Nle-D-Phe-Arg-Trp-Lys]-NH2 is a cyclic lactam analogue of alpha-melanocyte-stimulating hormone (alpha-MSH). This compound is designed to target the human melanocortin-3 receptor, which plays a significant role in various physiological processes, including energy homeostasis, pigmentation, and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of C[CO-(CH2)2-CO-Nle-D-Phe-Arg-Trp-Lys]-NH2 involves the introduction of a dicarboxylic acid linker between the alpha-amino group of Proline and the epsilon-amino group of Lysine. The process typically includes the following steps:
Peptide Synthesis: The linear peptide sequence is synthesized using solid-phase peptide synthesis (SPPS) techniques.
Purification: The cyclized peptide is purified using high-performance liquid chromatography (HPLC) to obtain the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers for SPPS, large-scale cyclization reactors, and industrial-grade HPLC systems for purification.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tryptophan residue.
Reduction: Reduction reactions can occur at the disulfide bonds if present.
Substitution: Substitution reactions can take place at the amino acid side chains, such as the lysine residue.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various alkylating agents under controlled pH and temperature conditions.
Major Products:
Oxidation: Oxidized tryptophan derivatives.
Reduction: Reduced disulfide bonds.
Substitution: Alkylated amino acid residues.
Scientific Research Applications
C[CO-(CH2)2-CO-Nle-D-Phe-Arg-Trp-Lys]-NH2 has several scientific research applications:
Chemistry: Used as a model compound to study cyclic peptide synthesis and structure-activity relationships.
Biology: Investigated for its role in modulating melanocortin receptors, which are involved in various biological processes.
Industry: Utilized in the development of peptide-based drugs and biochemical tools for research.
Mechanism of Action
The compound exerts its effects by binding to the melanocortin-3 receptor (MC3R) and melanocortin-5 receptor (MC5R). Upon binding, it activates or inhibits these receptors, leading to downstream signaling pathways that regulate energy homeostasis, pigmentation, and inflammation. The cyclic structure of the compound enhances its stability and receptor selectivity .
Comparison with Similar Compounds
C[CO-2,3-pyrazine-CO-D-Phe-Arg-Trp-Lys]-NH2: A partial agonist of MC3R with high selectivity.
C[CO-2,3-pyrazine-CO-D-Nal(2’)-Arg-Trp-Lys]-NH2: An antagonist of MC3R with high potency.
C[CO-(CH2)2-CO-Nle-D-Nal(2’)-Arg-Trp-Lys]-NH2: An antagonist of both MC3R and MC5R.
Uniqueness: C[CO-(CH2)2-CO-Nle-D-Phe-Arg-Trp-Lys]-NH2 is unique due to its specific cyclic structure and the presence of norleucine (Nle) at position 6, which contributes to its high selectivity and potency as an MC3R and MC5R antagonist .
Properties
Molecular Formula |
C42H59N11O7 |
---|---|
Molecular Weight |
830.0 g/mol |
IUPAC Name |
(2R,5S,8S,11S,25S)-25-amino-2-benzyl-5-[3-(diaminomethylideneamino)propyl]-8-(1H-indol-3-ylmethyl)-3,6,9,17,20,26-hexaoxo-1,4,7,10,16-pentazacyclohexacosane-11-carboxamide |
InChI |
InChI=1S/C42H59N11O7/c43-30-15-6-4-13-28(54)19-20-36(55)47-21-9-8-17-32(37(44)56)50-41(60)35(24-27-25-49-31-16-7-5-14-29(27)31)53-39(58)33(18-10-22-48-42(45)46)51-40(59)34(52-38(30)57)23-26-11-2-1-3-12-26/h1-3,5,7,11-12,14,16,25,30,32-35,49H,4,6,8-10,13,15,17-24,43H2,(H2,44,56)(H,47,55)(H,50,60)(H,51,59)(H,52,57)(H,53,58)(H4,45,46,48)/t30-,32-,33-,34+,35-/m0/s1 |
InChI Key |
HWDXGLQUFJWIAC-DIWSUELLSA-N |
Isomeric SMILES |
C1CCC(=O)CCC(=O)NCCCC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@H](C1)N)CC2=CC=CC=C2)CCCN=C(N)N)CC3=CNC4=CC=CC=C43)C(=O)N |
Canonical SMILES |
C1CCC(=O)CCC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(C1)N)CC2=CC=CC=C2)CCCN=C(N)N)CC3=CNC4=CC=CC=C43)C(=O)N |
Origin of Product |
United States |
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